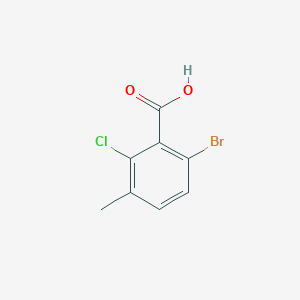

6-Bromo-2-chloro-3-methylbenzoic acid

Description

Contextualization within Halogenated Benzoic Acids Research

Halogenated benzoic acids are a cornerstone of modern organic and medicinal chemistry. rsc.org Benzoic acid itself is a simple aromatic carboxylic acid that serves as a precursor in the synthesis of many organic substances. wikipedia.org The introduction of halogen atoms onto the benzene (B151609) ring dramatically influences the molecule's electronic properties, acidity, and reactivity. researchgate.net

The presence of multiple, different halogens, as in 6-bromo-2-chloro-3-methylbenzoic acid, creates a molecule with distinct reactivity at various positions. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the carboxyl group, deactivates the aromatic ring towards electrophilic substitution, while also increasing the acidity of the carboxylic acid compared to benzoic acid itself. The positions of the substituents are critical; for instance, the location of the halogens ortho and meta to the carboxylic acid group can sterically and electronically influence reactions at the carboxyl group or at the halogenated sites. Research into halogenated benzoic acids often focuses on their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. google.com

Significance in Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis lies in its potential as a multifunctional building block. Halogenated compounds are fundamental intermediates in synthetic chemistry, frequently used as starting points for creating more complex molecules like natural products and pharmaceuticals. rsc.org The structure of this acid offers several strategic advantages:

Orthogonal Reactivity : The bromine and chlorine atoms provide two distinct handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). Due to the generally higher reactivity of aryl bromides compared to aryl chlorides in such reactions, it is often possible to achieve selective functionalization at the C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation.

Carboxylic Acid Moiety : The carboxylic acid group is one of the most versatile functional groups in organic chemistry. wikipedia.org It can be converted into esters, amides, acid chlorides, or alcohols, and can participate in decarboxylation reactions. wikipedia.orgyoutube.com

Defined Substitution Pattern : The fixed positions of the bromo, chloro, and methyl groups allow for the synthesis of highly specific, complex target molecules where this precise arrangement is a required structural feature.

Compounds with similar substitution patterns, such as other bromo-chloro-benzoic acid derivatives, are key intermediates in the development of modern therapeutics, including SGLT2 inhibitors for diabetes. thieme-connect.comthieme-connect.com This highlights the value of this class of compounds in constructing molecules with specific biological activities. thieme-connect.com

Overview of Academic Research Trajectories

While direct academic studies on this compound are not prominent in published literature, the research trajectories for structurally related compounds provide a clear indication of its potential applications. Research on polysubstituted halogenated aromatic acids is heavily focused on several key areas:

Medicinal Chemistry : A primary application is the synthesis of active pharmaceutical ingredients. For example, 5-bromo-2-chlorobenzoic acid is a documented chemical building block. sigmaaldrich.com The development of novel SGLT2 inhibitors often relies on intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrating the pharmaceutical industry's demand for such halogenated scaffolds. thieme-connect.comthieme-connect.com Similarly, other substituted benzoic acids are investigated for a range of biological activities. apolloscientific.co.uk

Agrochemicals : Halogenated aromatic compounds are frequently used as precursors for herbicides and fungicides. The specific substitution pattern can be tuned to achieve desired efficacy and selectivity. google.com

Materials Science : Derivatives of substituted benzoic acids can be incorporated into the development of new materials such as polymers or liquid crystals, where the rigid aromatic core and specific functional groups impart desired physical properties.

The synthesis of these types of molecules often involves multi-step processes including halogenation, nitration, and diazotization reactions to carefully build the required substitution pattern on the aromatic ring. thieme-connect.comorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMOTYMHHNTLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274383 | |

| Record name | Benzoic acid, 6-bromo-2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-64-3 | |

| Record name | Benzoic acid, 6-bromo-2-chloro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 6-bromo-2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Methylbenzoic Acid

Direct Halogenation Strategies

Direct halogenation of an existing aromatic scaffold presents a straightforward approach to introducing bromine and chlorine atoms onto the benzene (B151609) ring. The success of these strategies hinges on the regioselectivity of the halogenation reactions, which is influenced by the directing effects of the substituents already present on the ring.

Aromatic Bromination Techniques

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. msu.edu For the synthesis of 6-bromo-2-chloro-3-methylbenzoic acid, a plausible precursor would be 2-chloro-3-methylbenzoic acid. The bromination of this substrate would involve reacting it with a brominating agent, typically elemental bromine (Br₂), in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, generating a strong electrophile that is then attacked by the electron-rich aromatic ring. msu.eduyoutube.com The directing effects of the existing chloro, methyl, and carboxylic acid groups on the ring will determine the position of the incoming bromine atom.

In a related context, the bromination of p-nitrotoluene has been described as a method to produce 2-bromo-4-nitrotoluene, where bromine is added to a heated mixture of the starting material and iron powder. orgsyn.org Another example involves the bromination of chlorobenzene, which yields a mixture of ortho and para isomers. google.com The conditions for such reactions, including temperature and the choice of solvent, can be optimized to favor the desired isomer. For instance, bromination can be carried out in acetic acid at elevated temperatures.

Aromatic Chlorination Techniques

Similar to bromination, aromatic chlorination is an electrophilic substitution reaction. docbrown.info Starting from a precursor such as 6-bromo-3-methylbenzoic acid, chlorination can be achieved using chlorine gas (Cl₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). msu.edugoogle.com The catalyst enhances the electrophilicity of the chlorine molecule, facilitating its attack on the aromatic ring. youtube.com The regioselectivity of this reaction is again governed by the directing influence of the bromo, methyl, and carboxyl groups.

A patent describes a method for the chlorination of aromatic compounds having electron-withdrawing groups by reacting them with a chlorinating agent in the presence of a Lewis acid catalyst and an iodine-containing cocatalyst at temperatures ranging from ambient to 100°C. google.com The use of N-chlorosuccinimide in the presence of a radical initiator like benzoyl peroxide has also been reported for the chlorination of certain aromatic compounds. google.com

Multi-Step Synthesis from Precursors

Multi-step synthetic routes offer greater flexibility and control over the final product's structure. These methods often involve the sequential introduction of functional groups and halogen atoms through a series of well-established chemical transformations.

Oxidation of Methyl Precursors to Carboxylic Acid

A common strategy in the synthesis of benzoic acid derivatives is the oxidation of a methyl group on the aromatic ring. For the synthesis of this compound, a suitable precursor would be 6-bromo-2-chloro-3-methyltoluene. The methyl group of this precursor can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a frequently used reagent for this transformation, typically in an acidic or alkaline aqueous solution under heated conditions. For instance, a methyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic aqueous ethanol (B145695) at 80°C.

Another approach involves the oxidation of benzophenone (B1666685) derivatives. A patented process describes the preparation of halogenated benzoic acids by reacting an asymmetrically substituted benzophenone with an oxidizing agent like hydrogen peroxide in the presence of sulfuric acid. google.com

| Precursor | Oxidizing Agent | Product | Reference |

| 6-bromo-2-chloro-3-methyltoluene | Potassium permanganate (KMnO₄) | This compound | |

| Halogenated benzophenone | Hydrogen peroxide / Sulfuric acid | Halogenated benzoic acid | google.com |

Sandmeyer Reaction Applications in Halogenation

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring by the transformation of an aryl diazonium salt. wikipedia.orgbyjus.com This reaction is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org The synthesis of this compound can be envisioned starting from an appropriate amino-substituted precursor, such as 2-amino-6-chloro-3-methylbenzoic acid or 6-amino-2-chloro-3-methylbenzoic acid.

The process begins with the diazotization of the primary aromatic amine using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C). byjus.com The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuBr for bromination or CuCl for chlorination) to yield the corresponding aryl halide. masterorganicchemistry.com For example, the conversion of an aryl amine to an aryl bromide can be achieved using a mixture of CuBr and CuBr₂ in the presence of a phase transfer catalyst. nih.gov

| Starting Material | Reagents | Product | Reference |

| Aryl diazonium salt | Copper(I) chloride (CuCl) | Aryl chloride | masterorganicchemistry.com |

| Aryl diazonium salt | Copper(I) bromide (CuBr) | Aryl bromide | masterorganicchemistry.com |

| Arenediazonium salt | KBr, CuBr/CuBr₂, dibenzo-18-crown-6, 1,10-phenanthroline | Aryl bromide | nih.gov |

Diazotization-Mediated Halogen Introduction

Diazotization reactions provide a powerful tool for the introduction of halogens onto an aromatic ring. wikipedia.org This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. byjus.com For the synthesis of this compound, one could start with an aminobenzoic acid derivative.

The first step is the formation of the diazonium salt by treating the aromatic amine with nitrous acid at low temperatures. questjournals.org The subsequent step involves the introduction of the halogen. For instance, to introduce a bromine atom, the diazonium salt is treated with a bromide source, such as hydrobromic acid (HBr) or a copper(I) bromide catalyst. Similarly, a chlorine atom can be introduced using hydrochloric acid (HCl) and a copper(I) chloride catalyst. This diazotization-halogenation sequence is a cornerstone of synthetic organic chemistry for producing aryl halides with high regioselectivity. scirp.org

| Reaction | Description | Key Reagents | Reference |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (NaNO₂), mineral acid (e.g., HCl) | byjus.com |

| Halogen Introduction | Displacement of the diazonium group by a halide. | Copper(I) halide (CuX), hydrohalic acid (HX) | wikipedia.org |

Regioselective Synthesis Approaches

The synthesis of a multi-substituted aromatic ring like this compound requires precise control over the introduction of each substituent. Regioselectivity, the ability to control the position of chemical reactions on a molecule, is the cornerstone of a successful synthesis.

Control of Halogenation Position

The substitution pattern of this compound—with substituents at the 2, 3, and 6 positions—presents a significant regiochemical challenge. The final arrangement is dictated by the directing effects of the functional groups already present on the aromatic ring during the halogenation steps. Aromatic carboxylic acids typically undergo electrophilic substitution at the meta-position due to the deactivating nature of the carboxyl group. youtube.com However, the presence of other groups, such as a methyl group (ortho-, para-directing) and a chloro group (ortho-, para-directing), complicates the reaction, often leading to a mixture of isomers.

Achieving the desired regiochemistry often involves a multi-step synthesis where the order of reactions is critical. For instance, starting with 2-chloro-3-methyltoluene allows for the strategic introduction of the bromine atom. The directing effects of the chloro and methyl groups must be carefully considered. The use of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is standard in electrophilic halogenation to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.com

Research into the C-H activation of benzoic acid derivatives has opened new avenues for regiocontrol. Palladium-catalyzed reactions, for example, have been developed for the meta-C–H halogenation of benzoic acid derivatives, which could provide a more direct route to otherwise difficult-to-synthesize isomers. nih.gov Similarly, iridium-based catalysts have shown high efficiency and selectivity for the ortho-iodination of benzoic acids under mild conditions, demonstrating the power of transition-metal catalysis in overcoming inherent regioselectivity issues. acs.org

| Functional Group | Directing Effect (Electrophilic Aromatic Substitution) | Activating/Deactivating |

| -COOH (Carboxyl) | Meta | Deactivating |

| -CH₃ (Methyl) | Ortho, Para | Activating |

| -Cl (Chloro) | Ortho, Para | Deactivating |

| -Br (Bromo) | Ortho, Para | Deactivating |

Stereochemical Considerations in Synthesis

For the specific molecule of this compound, stereochemical considerations are minimal. The molecule is achiral as it possesses a plane of symmetry and contains no stereocenters. Consequently, its synthesis does not typically involve steps where stereoisomers, such as enantiomers or diastereomers, would be formed. The primary focus of the synthesis remains on achieving the correct constitutional isomer through regiochemical control rather than managing stereochemistry.

Industrial Scale-Up and Process Optimization

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For compounds like this compound, this involves managing reaction conditions, improving yields, and minimizing waste.

A key aspect of optimization is the careful control of critical process parameters. grace.com In the synthesis of benzoic acid derivatives, factors such as reaction temperature, pressure, reaction time, and catalyst loading can significantly impact the outcome. ufv.brgoogle.com For example, in halogenation reactions, controlling the temperature is crucial to prevent overheating, which can lead to the formation of unwanted by-products and impurities. grace.com A well-designed process, potentially developed using Design of Experiments (DoE), can identify the optimal conditions that maximize the yield of the desired product while minimizing impurity formation. pharmatimesofficial.com A case study on the scale-up of a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights the importance of developing a feasible synthetic route starting from inexpensive materials to achieve high yield and purity for industrial production. thieme-connect.com

| Parameter | Impact on Industrial Synthesis | Optimization Goal |

| Temperature | Affects reaction rate and selectivity; can lead to by-products or decomposition if not controlled. grace.com | Maintain optimal range for maximum yield and minimal impurity formation. |

| Pressure | Relevant for reactions involving gases (e.g., with oxygen). google.com | Ensure safe and efficient reaction kinetics. |

| Catalyst Loading | Influences reaction speed and cost; can affect downstream purification. | Use the minimum amount of catalyst required for efficient conversion to reduce costs and environmental impact. |

| Reaction Time | Determines throughput and can impact impurity profiles if too short or too long. pharmatimesofficial.com | Achieve complete conversion of starting materials without significant degradation of the product. |

| Starting Material Purity | Impurities in raw materials can carry through or cause side reactions. pharmaguideline.comregistech.com | Use high-purity materials and understand the impurity profile of suppliers. grace.com |

Continuous Flow Reactor Systems

The use of continuous flow chemistry is a significant advancement in the industrial synthesis of fine chemicals, including halogenated compounds. rsc.org Halogenation reactions, particularly those using elemental halogens like bromine, are often fast and highly exothermic, posing safety risks in large-scale batch reactors. semanticscholar.orgresearchgate.net

Continuous flow reactors offer superior control over these challenging reactions. researchgate.net The high surface-area-to-volume ratio of microreactors or flow systems allows for highly efficient heat exchange, easily dissipating the heat generated during exothermic reactions and allowing for precise temperature control. rsc.org This enhanced control improves selectivity and reduces the formation of by-products. semanticscholar.org Furthermore, the ability to handle hazardous reagents in a closed, contained system significantly enhances process safety. researchgate.net The development of flow chemistry has enabled the use of reactions and reagents that were previously considered too hazardous for large-scale synthesis. rsc.org

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Enhanced safety through smaller reaction volumes and better containment. semanticscholar.org |

| Heat Transfer | Limited; can lead to temperature gradients and "hot spots." | Excellent; allows for precise control of exothermic reactions. rsc.org |

| Selectivity | Lower; temperature gradients can increase by-product formation. | Higher; precise temperature control leads to improved selectivity. semanticscholar.org |

| Scalability | Complex; often requires re-optimization of the process. | Simpler; scaling is achieved by running the system for a longer duration ("scale-out"). |

| Mixing | Can be inefficient, especially for multiphasic reactions. | Highly efficient mixing, beneficial for gas-liquid reactions. researchgate.net |

Solvent Recycling and Green Chemistry Principles

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry. uniroma1.it A significant portion of waste generated in pharmaceutical and fine chemical production is from solvents, making solvent recovery and recycling a key focus. acsgcipr.org Implementing solvent recovery can dramatically reduce the environmental footprint and operational costs of a manufacturing process. seppure.comresearchgate.net

The principles of green chemistry guide the selection of solvents, favoring those that are less hazardous and can be easily recycled. tandfonline.com For the synthesis of this compound, this would involve choosing solvents that are effective for the reaction but also have favorable environmental, health, and safety profiles. Technologies such as distillation are commonly used to recover and purify spent solvents, allowing them to be reused in the process. seppure.comalaquainc.com This not only reduces waste but also decreases the consumption of fresh solvent, leading to significant cost savings. researchgate.net The adoption of such practices aligns with a circular economy model and is increasingly becoming a standard in the industry. seppure.com

Impurity Reduction Strategies

Ensuring the purity of the final product is critical, especially when it is an intermediate for active pharmaceutical ingredients (APIs). The presence of impurities can affect the quality, safety, and efficacy of the final drug product. pharmatimesofficial.com Therefore, a robust impurity control strategy is essential throughout the manufacturing process. grace.com

Impurity reduction begins with the selection of high-quality raw materials and a well-optimized synthetic route that minimizes side reactions. pharmatimesofficial.compharmaguideline.com During development, potential impurities, including by-products, isomers, and degradation products, must be identified, often using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. grace.comresearchgate.net

Once identified, strategies for removal are implemented. These often include purification techniques such as:

Recrystallization: A common and effective method for purifying solid compounds.

Chromatography: Used to separate the desired product from closely related impurities. pharmatimesofficial.com

Distillation: Effective for removing volatile impurities or purifying liquid intermediates. pharmaguideline.com

Proactive measures, such as conducting forced degradation studies, help to understand potential degradation pathways and establish appropriate storage and handling conditions to prevent the formation of new impurities over time. registech.com

| Impurity Type | Potential Source | Reduction/Control Strategy | Analytical Detection Method |

| Isomeric Impurities | Lack of regioselectivity in halogenation steps. | Optimize reaction conditions (temperature, catalyst); use regioselective synthetic methods. nih.gov | HPLC, GC-MS grace.com |

| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time; optimize stoichiometry. | HPLC, GC researchgate.net |

| By-products | Side reactions due to temperature excursions or reactive species. | Precise control of reaction parameters (e.g., using flow chemistry). grace.comrsc.org | HPLC, LC-MS, NMR grace.compharmatimesofficial.com |

| Residual Solvents | Incomplete removal during purification/drying. | Efficient drying techniques; use of less toxic solvents. tandfonline.com | GC pharmaguideline.com |

| Degradation Products | Instability during storage or in the process. | Conduct stability studies; control storage conditions (temperature, light exposure). registech.com | HPLC registech.com |

Chemical Transformations and Reactivity of 6 Bromo 2 Chloro 3 Methylbenzoic Acid

Nucleophilic Substitution Reactions

The benzene (B151609) ring of 6-bromo-2-chloro-3-methylbenzoic acid is substituted with two halogen atoms, bromine and chlorine, which can potentially be displaced by nucleophiles. The reactivity of these halogens is influenced by both their intrinsic properties and the electronic and steric effects of the other substituents on the ring.

Reactivity of Bromine and Chlorine Atoms

In nucleophilic aromatic substitution (SNA_r) reactions, the nature of the leaving group is a crucial factor. Generally, the reactivity of halogens as leaving groups in SNA_r reactions follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This trend is attributed to the C-X bond strength (C-F > C-Cl > C-Br > C-I), where a weaker bond is more easily broken. Therefore, in this compound, the bromine atom at the 6-position is expected to be more susceptible to nucleophilic attack than the chlorine atom at the 2-position, assuming other factors are equal.

However, the positions of the halogens relative to the other substituents play a significant role in determining their reactivity. For a classical SNA_r mechanism, which proceeds through a Meisenheimer complex, the presence of strong electron-withdrawing groups ortho and para to the leaving group is essential to stabilize the negative charge of the intermediate. In this compound, the carboxylic acid group is an electron-withdrawing group, but its deactivating effect is primarily directed to the ortho and para positions. The bromine is at an ortho position to the carboxylic acid, while the chlorine is also at an ortho position.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the bromine and chlorine atoms in this compound is significantly modulated by steric and electronic effects. The substituents at positions 2, 3, and 6 create a sterically hindered environment around the aromatic ring.

Steric Hindrance: The methyl group at the 3-position and the carboxylic acid group at the 1-position, along with the chlorine atom at the 2-position and the bromine atom at the 6-position, create substantial steric congestion. This steric hindrance can impede the approach of a nucleophile to the carbon atoms bearing the halogen substituents, thereby slowing down the rate of nucleophilic substitution. The ortho-disubstitution (chlorine at C2 and bromine at C6) around the carboxylic acid group makes this molecule a sterically hindered benzoic acid.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the aromatic ring of this compound determine the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. The substituents present are a bromine atom (ortho-, para-directing, deactivating), a chlorine atom (ortho-, para-directing, deactivating), a methyl group (ortho-, para-directing, activating), and a carboxylic acid group (meta-directing, deactivating).

The directing effects of these groups are as follows:

-COOH (at C1): Directs incoming electrophiles to the meta-positions (C3 and C5). Since C3 is already substituted, it directs towards C5.

-Cl (at C2): Directs incoming electrophiles to its ortho- (C3) and para- (C6) positions. Both are already substituted.

-CH₃ (at C3): Directs incoming electrophiles to its ortho- (C2 and C4) and para- (C6) positions. C2 and C6 are substituted, so it directs towards C4.

-Br (at C6): Directs incoming electrophiles to its ortho- (C1 and C5) and para- (C3) positions. C1 and C3 are substituted, so it directs towards C5.

Considering these directing effects, the most likely position for electrophilic attack is C5. The methyl group strongly activates the C4 position, but this position is sterically hindered by the adjacent methyl and chlorine groups. The carboxylic acid group deactivates the ring, making harsh reaction conditions necessary for electrophilic substitution to occur. The directing influences are summarized in the table below.

| Substituent | Position | Type | Directing Effect (for EAS) |

| -COOH | C1 | Deactivating, Meta | Directs to C5 |

| -Cl | C2 | Deactivating, Ortho, Para | Directs to C3, C6 (blocked) |

| -CH₃ | C3 | Activating, Ortho, Para | Directs to C2, C4, C6 (C2, C6 blocked) |

| -Br | C6 | Deactivating, Ortho, Para | Directs to C1, C5 (C1 blocked) |

Based on a consensus of these directing effects, the C5 position is the most probable site for electrophilic aromatic substitution.

Carboxylic Acid Group Transformations

The carboxylic acid functional group in this compound can undergo a variety of transformations, most notably esterification and amidation, to produce a range of derivatives.

Esterification Reactions

The conversion of this compound to its corresponding esters can be achieved through several standard methods. However, the steric hindrance around the carboxylic acid group, due to the ortho-substituents (chlorine at C2 and bromine at C6), can significantly impact the reaction rate and require specific catalytic systems.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Due to the steric hindrance, forcing conditions, such as prolonged reaction times or higher temperatures, might be necessary to achieve a good yield.

Alternative methods for the esterification of sterically hindered benzoic acids include:

Reaction with alkyl halides: The carboxylate salt of the acid can be reacted with an alkyl halide.

Using coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.

A specific example of the esterification of a related compound, 4-bromo-2-methylbenzoic acid, involves dissolving it in methanol (B129727) and catalyzing the reaction with sulfuric acid to generate the methyl ester. A similar approach could be applicable to this compound.

Amidation Reactions

The formation of amides from this compound involves its reaction with an amine. Similar to esterification, the steric hindrance around the carboxylic acid can make this transformation challenging. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures.

More effective methods for the amidation of sterically hindered carboxylic acids typically involve the activation of the carboxylic acid group. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with an amine.

Common amidation procedures that could be applied to this compound include:

Acyl Chloride Formation: The carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and will readily react with a primary or secondary amine to form the corresponding amide.

Use of Coupling Reagents: Similar to esterification, coupling agents like DCC, EDC, or others such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the direct reaction between the carboxylic acid and an amine.

A notable example in the literature is the copper-catalyzed amination of 2-bromobenzoic acids. This method allows for the formation of N-aryl and N-alkyl anthranilic acid derivatives without the need for protecting the carboxylic acid group. This suggests that under certain catalytic conditions, the amidation can proceed efficiently even in the presence of other reactive functional groups. While this example pertains to the substitution of a bromine atom and subsequent formation of an N-aryl bond, it highlights the utility of specialized catalytic systems in overcoming the challenges associated with substituted benzoic acids.

Reduction to Alcohol Derivatives

The direct reduction of the carboxylic acid moiety in this compound to a primary alcohol, yielding (6-bromo-2-chloro-3-methylphenyl)methanol, is a fundamental transformation. While various reducing agents can accomplish the reduction of carboxylic acids, a notable method involves the use of sodium borohydride in combination with bromine (NaBH4-Br2) in a solvent such as tetrahydrofuran (THF). sci-hub.seresearchgate.net This system offers a convenient and effective approach for this conversion under mild conditions. sci-hub.se The reaction proceeds by converting the benzoic acid into a more reactive species, which is then readily reduced by the borohydride.

Table 1: General Conditions for Reduction of Benzoic Acids

| Reagent System | Solvent | Conditions | Product |

|---|

Note: This table represents generalized conditions for the reduction of benzoic acids and is expected to be applicable to this compound.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the carboxylic acid group, after deprotonation to a carboxylate, acts as a potent directed metalation group (DMG). organic-chemistry.orgorganic-chemistry.org This carboxylate group directs lithiation to the adjacent ortho position. However, both ortho positions (C2 and C6) of the benzoic acid are already substituted with chloro and bromo groups, respectively.

Cross-Coupling Reactions

The halogen substituents on this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, there are two potential reaction sites: the C-Br bond at the C6 position and the C-Cl bond at the C2 position.

Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl. libretexts.org Consequently, it is expected that selective coupling will occur at the more reactive C-Br bond, leaving the C-Cl bond intact. This chemoselectivity allows for the synthesis of 2-chloro-3-methyl-6-arylbenzoic acids. A variety of aryl, heteroaryl, or vinyl boronic acids can be used as coupling partners.

Table 2: Predicted Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|

| Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 6-Aryl-2-chloro-3-methylbenzoic acid |

Note: This table illustrates the expected products based on the higher reactivity of the C-Br bond in Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups.

The relative reactivity of aryl halides in Buchwald-Hartwig amination also follows the trend of C-Br being more reactive than C-Cl. This allows for selective amination at the C6 position. A wide range of primary and secondary amines, as well as other nitrogen nucleophiles, can be coupled under appropriate catalytic conditions, which typically involve a palladium precursor and a suitable phosphine ligand.

Table 3: Predicted Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Product |

|---|---|---|---|

| Primary Amine (R-NH2) | Pd(OAc)2 / BINAP | NaOtBu | 6-(Alkyl/Arylamino)-2-chloro-3-methylbenzoic acid |

Note: This table shows the anticipated products from the selective amination at the C-Br position.

Spectroscopic Characterization and Structural Elucidation Studies of 6 Bromo 2 Chloro 3 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a polysubstituted aromatic compound like 6-bromo-2-chloro-3-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. The aromatic region would likely show two doublets, representing the two neighboring protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen and carboxyl groups and the electron-donating effect of the methyl group. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration. The methyl protons would present as a singlet, with a chemical shift influenced by its position on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 8.0 | d |

| Aromatic H | 7.0 - 8.0 | d |

| -CH₃ | 2.0 - 2.5 | s |

| -COOH | >10 | br s |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, one would expect to observe signals for the eight distinct carbon atoms: the six carbons of the benzene ring, the carboxyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative, as they are directly affected by the attached substituents. The carbons bearing the electronegative bromine and chlorine atoms would be shifted to different extents, and the quaternary carbons (those attached to substituents other than hydrogen) can be distinguished from the protonated carbons. The carboxyl carbon typically appears at a downfield position (around 165-175 ppm), while the methyl carbon signal is found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-CH₃ | 135 - 145 |

| Other Aromatic C | 120 - 140 |

| -CH₃ | 15 - 25 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the protonated aromatic carbons by linking them to their attached protons. The methyl carbon would also show a correlation to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons. For instance, the methyl protons would show correlations to the adjacent aromatic carbons, and the aromatic protons would show correlations to neighboring carbons, including the quaternary carbons and the carboxyl carbon. These long-range correlations are key to assembling the complete connectivity map of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be a broad O-H stretching band from the carboxylic acid group, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to C-C stretching in the ring, C-H bending, and C-Br and C-Cl stretching vibrations, which are characteristic of the specific substitution pattern. For halogenated organic compounds, the C-Cl stretching typically appears in the 785-540 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, between 680-515 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic/Alkyl C-H | Stretch | 3100 - 2850 | Medium |

| Carboxylic Acid C=O | Stretch | 1720 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl | Stretch | 785 - 540 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₈H₆BrClO₂), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places. This can distinguish it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of •OH, H₂O, and •COOH. The presence of the halogen atoms would also influence the fragmentation, leading to characteristic losses.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 248, 250, 252 (Isotopic pattern) |

| [M-OH]⁺ | Loss of hydroxyl radical | 231, 233, 235 |

| [M-COOH]⁺ | Loss of carboxyl group | 203, 205, 207 |

Note: The m/z values correspond to the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

In the solid state, benzoic acid derivatives commonly form hydrogen-bonded dimers through their carboxylic acid groups. The crystal packing would also be influenced by the steric bulk and electronic nature of the bromo, chloro, and methyl substituents. Studies on similar ortho-substituted benzoic acids have shown that the crystal packing can be complex, sometimes leading to polymorphism where the compound can exist in different crystalline forms. rsc.org Although a specific crystal structure for this compound is not publicly available, analysis of related structures suggests that the interplay of hydrogen bonding and halogen interactions would be a key feature of its solid-state architecture.

Vibrational Spectroscopy (FTIR, FT-Raman) of this compound and its Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of this compound. By analyzing the vibrational modes of the constituent functional groups, a detailed structural elucidation can be achieved. Although a dedicated, complete experimental spectrum for this compound is not widely published, a comprehensive understanding of its spectral characteristics can be derived from theoretical studies and experimental data of analogous substituted benzoic acids and related halogenated aromatic compounds. researchgate.netnih.goviku.edu.tr

The vibrational spectrum of this compound is complex, owing to the presence of multiple functional groups: a carboxylic acid moiety (-COOH), a methyl group (-CH3), and halogen substituents (-Br and -Cl) on the benzene ring. The interpretation of the spectrum relies on the characteristic absorption and scattering frequencies of these groups.

Carboxylic Acid Group Vibrations:

The carboxylic acid group gives rise to some of the most distinct bands in the vibrational spectrum. In the solid state, benzoic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonding between the carboxyl groups. nih.govresearchgate.net This dimerization significantly influences the position and shape of the O-H and C=O stretching bands. nih.gov

O-H Stretching: A very broad and intense absorption band is expected in the FTIR spectrum in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer. mdpi.com This broadness is a hallmark of strong hydrogen bonding. mdpi.com

C=O Stretching: The carbonyl (C=O) stretching vibration is anticipated to appear as a strong band in the FTIR spectrum. For aryl carboxylic acids, this band is typically observed between 1700 and 1680 cm⁻¹. nih.gov The exact position is sensitive to the electronic effects of the ring substituents. In dimeric benzoic acids, this band is often found near 1696 cm⁻¹. researchgate.net

C-O Stretching and O-H Bending: The spectrum is further characterized by coupled vibrations of C-O stretching and in-plane O-H bending, typically found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. An out-of-plane O-H bending vibration is also expected around 920 cm⁻¹.

Aromatic Ring and Substituent Vibrations:

The vibrations associated with the substituted benzene ring provide valuable information about the substitution pattern.

C-H Stretching: The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. youtube.com

C=C Stretching: The characteristic skeletal vibrations of the benzene ring, corresponding to C=C stretching, are expected to appear in the 1600-1450 cm⁻¹ range. youtube.com

Methyl Group Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Bending vibrations for the methyl group are also anticipated.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are highly dependent on the mass of the halogen atom. The C-Cl stretching vibration is expected in the 1150-1000 cm⁻¹ region, while the heavier bromine atom results in a C-Br stretching vibration at a lower frequency, typically in the 680-515 cm⁻¹ range. spectroscopyonline.com These bands are often of strong to medium intensity in the IR and Raman spectra. The out-of-plane C-H deformation vibrations are sensitive to the substitution pattern and are expected in the 900-680 cm⁻¹ region. thieme-connect.de

Theoretical and Experimental Correlation:

For a precise assignment of the vibrational modes, experimental data is often complemented by quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov By calculating the vibrational frequencies and potential energy distribution (PED) for the optimized molecular geometry, a detailed and reliable assignment of the observed FTIR and FT-Raman bands can be made. researchgate.netmdpi.com For instance, studies on similar molecules like 2-chloro-6-methyl benzonitrile (B105546) have shown a good correlation between experimental and theoretically calculated (ab-initio) vibrational frequencies. researchgate.net

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300-2500 | Broad, Strong | O-H stretching (in dimer) |

| ~3080 | Medium | Aromatic C-H stretching |

| ~2960 | Medium | Asymmetric CH₃ stretching |

| ~2870 | Medium | Symmetric CH₃ stretching |

| 1700-1680 | Strong | C=O stretching |

| 1600-1580 | Medium | Aromatic C=C stretching |

| 1475-1450 | Medium | Aromatic C=C stretching |

| 1440-1395 | Medium | In-plane O-H bending |

| 1320-1210 | Strong | C-O stretching |

| 1150-1000 | Strong | C-Cl stretching |

| ~920 | Broad, Medium | Out-of-plane O-H bending |

| 900-680 | Strong | Out-of-plane C-H bending |

| 680-515 | Medium | C-Br stretching |

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Strong | Aromatic C-H stretching |

| 1600-1580 | Strong | Aromatic C=C stretching |

| 1150-1000 | Medium | C-Cl stretching |

| 680-515 | Strong | C-Br stretching |

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the properties of molecules like substituted benzoic acids. mdpi.comnih.gov Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For 6-Bromo-2-chloro-3-methylbenzoic acid, optimization would reveal the spatial orientation of the bromine, chlorine, methyl, and carboxylic acid groups on the benzene (B151609) ring. The planarity of the carboxylic acid group relative to the aromatic ring is a critical parameter, as it can be influenced by steric hindrance from the adjacent chloro and bromo substituents, a phenomenon known as the ortho-effect. libretexts.org

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoic Acids This table illustrates typical data obtained from DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-Cl | ~1.74 Å | |

| C-Br | ~1.90 Å | |

| Bond Angles | O=C-O | ~122° |

| C-C-Cl | ~120° | |

| C-C-Br | ~119° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° (indicating planarity) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). scielo.br The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both orbitals.

Table 2: Typical Global Reactivity Descriptors from HOMO-LUMO Analysis This table shows examples of chemical descriptors derived from HOMO and LUMO energies. The values are illustrative.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Fukui functions are conceptual DFT tools used to identify the most reactive sites within a molecule. mdpi.com They quantify the change in electron density at a specific atom when the total number of electrons in the system changes. This allows for the prediction of sites susceptible to electrophilic attack (where the molecule accepts electrons), nucleophilic attack (where it donates electrons), and radical attack. researchgate.net For a complex molecule like this compound, Fukui functions can distinguish the reactivity of the different carbon atoms on the benzene ring and the atoms of the carboxyl group.

Table 3: Example of Condensed Fukui Function Values for Atomic Sites This table illustrates how Fukui functions predict site-specific reactivity. Values are for demonstration purposes.

| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |

| C1 (with COOH) | 0.08 | 0.05 | 0.065 |

| C2 (with Cl) | 0.12 | 0.03 | 0.075 |

| C3 (with CH3) | 0.04 | 0.09 | 0.065 |

| C4 | 0.07 | 0.11 | 0.090 |

| C5 | 0.05 | 0.10 | 0.075 |

| C6 (with Br) | 0.15 | 0.02 | 0.085 |

| O (carbonyl) | 0.25 | 0.15 | 0.200 |

| O (hydroxyl) | 0.10 | 0.20 | 0.150 |

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This calculation is typically done after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). The calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds (e.g., C=O stretch, O-H stretch, C-Cl stretch). Comparing the computed spectrum with an experimental one is a standard method for structural verification. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies and Their Assignments This table shows examples of vibrational modes that would be calculated for the title compound.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500-3700 (monomer), ~3000-3200 (dimer) |

| C-H Stretch | Methyl Group | ~2950-3050 |

| C=O Stretch | Carboxylic Acid | ~1750-1780 |

| C-C Stretch | Aromatic Ring | ~1400-1600 |

| C-O Stretch | Carboxylic Acid | ~1250-1350 |

| C-Cl Stretch | Chloro Group | ~700-800 |

| C-Br Stretch | Bromo Group | ~550-650 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. bohrium.com For this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.org Studies on similar benzoic acid derivatives have used MD to investigate aggregation behavior, the stability of crystal structures, and the formation of hydrogen-bonded dimers in solution. unimi.itucl.ac.uk These simulations can reveal how the molecule behaves in a realistic, dynamic system, which is information that static DFT calculations cannot provide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for a class of compounds including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured activity, such as toxicity or enzyme inhibition. nih.govdergipark.org.tr For substituted benzoic acids, important descriptors often include the Hammett substituent constant (σ), which accounts for the electronic effect of the chloro, bromo, and methyl groups, and the partition coefficient (log P), which measures hydrophobicity. youtube.com Such a model could then be used to predict the activity of new, unsynthesized derivatives.

Advanced Applications of 6 Bromo 2 Chloro 3 Methylbenzoic Acid in Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of 6-bromo-2-chloro-3-methylbenzoic acid makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. Its carboxylic acid moiety allows for various transformations, including esterification and amidation, while the halogen substituents are amenable to a range of cross-coupling reactions, enabling the introduction of diverse functionalities.

Pharmaceutical Intermediates

This compound serves as a crucial starting material in the synthesis of pharmaceutical intermediates, particularly for the development of novel therapeutic agents. One notable application is in the synthesis of quinoline derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities.

For instance, this compound is a precursor in a multi-step synthesis to produce 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. This quinoline derivative is an important intermediate in the synthesis of compounds with potential antituberculosis activity google.com. The synthesis process highlights the utility of the unique substitution pattern of the parent benzoic acid in constructing the complex quinoline scaffold.

| Intermediate | Precursor | Application |

| 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | This compound | Synthesis of potential antituberculosis agents |

Agrochemical Precursors

While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of halogenated benzoic acid derivatives is known to be important in the agrochemical industry. These compounds often serve as precursors for herbicides and pesticides. Further research may reveal the potential of this compound as a precursor for novel agrochemical compounds, leveraging its unique structural features to design new active ingredients.

Building Block for Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it an excellent starting point for the synthesis of various heterocyclic compounds. These cyclic structures are of significant interest due to their prevalence in biologically active molecules.

A prominent example is its use in the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives. In a multi-step synthetic sequence, the this compound core can be elaborated to form the tricyclic thiazolo[3,2-a]benzimidazole system nih.govresearchgate.netresearchgate.net. This class of compounds has been investigated for various biological activities, as detailed in the medicinal chemistry section of this article. The synthesis showcases the utility of the bromo and chloro substituents in facilitating the construction of the fused heterocyclic ring system.

| Heterocyclic System | Precursor | Synthetic Utility |

| Thiazolo[3,2-a]benzimidazole | This compound | Access to a class of biologically active fused heterocyclic compounds |

Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for the design and synthesis of new molecules with potential therapeutic applications. The presence of halogens and a methyl group on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Design and Synthesis of Biologically Active Derivatives

Researchers in medicinal chemistry have utilized this compound to design and synthesize novel derivatives with specific biological targets in mind. The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives is a prime example of this approach researchgate.netresearchgate.net.

Starting from a precursor derived from this compound, various substituents can be introduced at the 2-position of the thiazolo[3,2-a]benzimidazole core. This allows for the systematic exploration of structure-activity relationships (SAR), where the nature of the substituent can be correlated with the observed biological activity. The synthesis of these derivatives has been reported with the aim of evaluating their potential as therapeutic agents researchgate.netresearchgate.net.

Exploration in Drug Discovery Programs

Derivatives of this compound have been the subject of investigation in drug discovery programs, particularly in the search for new anticancer and anti-inflammatory agents.

A study focusing on the biological activities of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives revealed significant findings. Several synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines and for their anti-inflammatory properties researchgate.net.

Research Findings on Biologically Active Derivatives:

| Derivative Class | Biological Activity Investigated | Key Findings |

| 2-Substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles | Cytotoxicity | Certain derivatives exhibited potent cytotoxic activity against human cancer cell lines. |

| 2-Substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles | Anti-inflammatory | Some derivatives showed significant inhibition of nitric oxide (NO) production, indicating potential anti-inflammatory effects. |

These findings underscore the potential of this compound as a valuable starting material for the development of new drug candidates. The ability to systematically modify the structure of its derivatives allows for the fine-tuning of their biological activity, a crucial aspect of modern drug discovery.

Analytical Methodologies for 6 Bromo 2 Chloro 3 Methylbenzoic Acid

Chromatographic Techniques

Chromatography is a powerful technique for separating and analyzing complex mixtures. For 6-Bromo-2-chloro-3-methylbenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and other substituted benzoic acids. nih.govhelixchrom.com Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach. libretexts.org The separation is based on the differential partitioning of the analyte between the two phases.

The most frequently used stationary phase is a C18 column, which consists of silica (B1680970) particles bonded with n-octyldecyl hydrocarbon chains. nih.govlibretexts.org The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.gov Adjusting the pH of the mobile phase is crucial as it affects the ionization state of the carboxylic acid group, thereby influencing its retention time. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the main compound from its impurities. libretexts.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the benzoic acid derivative strongly absorbs light. nih.govseafdec.org

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase | Acetonitrile and 0.02M Ammonium Acetate Buffer nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 225 nm nih.gov |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). scholarsresearchlibrary.com Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and binding to the column. researchgate.net Therefore, a derivatization step is typically required to convert the benzoic acid into a more volatile and less polar ester, such as a methyl ester. researchgate.net This can be achieved by reacting the acid with reagents like diazomethane (B1218177) or by using a solution of tetramethylammonium (B1211777) hydroxide (B78521) in methanol, which esterifies the acid in the hot GC injector. researchgate.net

The separation is carried out on a capillary column, often with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane. scholarsresearchlibrary.com A temperature program is used to facilitate the elution of the derivatized compound. Given the presence of halogen atoms (bromine and chlorine), a halogen-specific detector (XSD) can be employed for high selectivity. nih.gov The XSD is highly sensitive to halogenated compounds, converting them into free halogens that produce a measurable electrical signal. nih.gov Alternatively, a flame ionization detector (FID) can be used, although GC-MS provides more definitive identification based on the mass spectrum of the analyte. scholarsresearchlibrary.comnih.gov

Table 2: Representative GC-MS Conditions for Benzoic Acid Analysis

| Parameter | Condition |

| Column | DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness scholarsresearchlibrary.com |

| Carrier Gas | Helium scholarsresearchlibrary.com |

| Injector Temperature | 250°C |

| Derivatization | In-injector methylation with tetramethylammonium hydroxide researchgate.net |

| Oven Program | Initial temp 70°C, ramp to 250°C nih.gov |

| Detector | Mass Spectrometer (MS) or Halogen-Specific Detector (XSD) scholarsresearchlibrary.comnih.gov |

Spectrophotometric Methods

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. For this compound, UV-Vis spectrophotometry can be used for quantitative analysis. The aromatic ring and the carboxyl group are chromophores that absorb UV radiation. A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or a buffer solution), and its absorbance is measured at the wavelength of maximum absorption (λmax). seafdec.org

The concentration can then be determined using the Beer-Lambert law. While simple and cost-effective, this method can be prone to interference from other absorbing species in the sample. elsevierpure.com Therefore, it is often used for the analysis of relatively pure samples or after a separation step like extraction. seafdec.org Enzymatic methods coupled with spectrophotometry have also been developed for determining benzoic acid derivatives, offering higher specificity. nih.gov

Table 3: Spectrophotometric Analysis Parameters

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Ethanol, Methanol, or aqueous buffer |

| Wavelength (λmax) | Determined by scanning the UV spectrum (typically in the 220-320 nm range for benzoic acids) seafdec.org |

| Quantification | Beer-Lambert Law (A = εbc) |

Titrimetric Analysis

Titrimetric analysis, specifically acid-base titration, is a classical and reliable method for determining the concentration of this compound. uobasrah.edu.iq This method relies on the acidic nature of the carboxylic acid group. A known weight of the sample is dissolved in a suitable solvent, often a mixture of water and ethanol to ensure solubility, and then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). uobasrah.edu.iqjournalajocs.com

The reaction is a straightforward neutralization: C₈H₆BrClO₂ + NaOH → C₈H₅BrClNaO₂ + H₂O

The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator like phenolphthalein, which changes from colorless to pink in a basic solution. journalajocs.comresearchgate.net Alternatively, a potentiometric titration can be performed, where the change in pH is monitored with a glass electrode as the titrant is added. The endpoint is identified from the point of maximum inflection on the titration curve. researchgate.net Potentiometric methods are particularly useful for colored or turbid solutions and can provide more accurate results. researchgate.netacs.org

Table 4: Components for Titrimetric Analysis of Benzoic Acid

| Component | Description |

| Analyte | This compound |

| Titrant | Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 N) journalajocs.com |

| Solvent | Ethanol/Water mixture |

| Indicator | Phenolphthalein journalajocs.comresearchgate.net |

| Endpoint Detection | Color change (colorless to pink) or Potentiometric measurement journalajocs.comresearchgate.net |

Environmental Fate and Ecotoxicological Considerations Research Context

Degradation Pathways in Environmental Matrices

The breakdown of 6-Bromo-2-chloro-3-methylbenzoic acid in the environment can theoretically occur through various physical, chemical, and biological processes. Halogenated aromatic hydrocarbons, as a class, are generally resistant to degradation. taylorfrancis.com The position of the halogen and other substituents on the benzene (B151609) ring significantly influences the compound's susceptibility to degradation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Research on other halogenated aromatic compounds suggests that photolysis can be a significant degradation pathway. For instance, a study on bromocarbazoles and chlorocarbazoles demonstrated that these compounds undergo direct photolysis in water, with brominated compounds degrading faster than their chlorinated counterparts. nih.gov The process often involves dehalogenation, hydroxylation, and oxidative cleavage. nih.gov Similarly, the photodegradation of aliphatic carboxylic acids in the presence of Fe(III) and halides has been shown to produce alkyl halides. nih.gov While direct data for this compound is unavailable, it is plausible that it could undergo photolytic degradation in aquatic environments, potentially leading to the formation of various photoproducts. The rate and extent of this degradation would depend on factors such as water chemistry, light intensity, and the presence of photosensitizing substances.

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemicals. While no specific studies on the biodegradation of this compound were found, research on similar compounds provides valuable insights.

Studies on chloro- and bromobenzoic acids have shown that they can be biodegraded under certain conditions. nih.gov For example, microbial consortia have been shown to be effective in degrading complex organic pollutants. frontiersin.orgresearchgate.net The degradation of halogenated benzoic acids can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, the removal of the halogen substituent is a key initial step. researchgate.net Research on 3-chlorobenzoic acid (3CB) and 4-chlorobenzoic acid (4CB) has demonstrated their complete mineralization by genetically modified microorganisms. nih.gov The degradation of benzoic acid itself by microbial consortia has been shown to proceed through intermediates like acetate (B1210297) and formate (B1220265). nih.gov The presence of both a bromine and a chlorine atom, along with a methyl group, on the aromatic ring of this compound likely presents a significant challenge for microbial degradation, potentially leading to slow degradation rates and the accumulation of intermediate metabolites. The degradation of brominated organic compounds by microbial consortia has been demonstrated, often requiring the presence of additional carbon sources. mdpi.com

Table 1: Overview of Biodegradation Studies on Related Halogenated Benzoic Acids

| Compound Studied | Microorganism/Consortium | Conditions | Key Findings | Citation |

| 3-Chlorobenzoic acid (3CB) | Pseudomonas sp. B13 FR1 SN45P | Aerobic, batch and continuous culture | Complete mineralization of 3CB. | nih.gov |

| 4-Chlorobenzoic acid (4CB) | Pseudomonas sp. B13 FR1 SN45P | Aerobic, batch and continuous culture | Complete mineralization of 4CB. | nih.gov |

| Benzoic Acid | Microbial Consortium from Sewage Sludge | Anaerobic | Degraded to methane, with acetate and formate as intermediates. | nih.gov |

| Brominated Flame Retardants | Four-Strain Microbial Consortium | Aerobic | Degradation required a carbon amendment and the presence of all four strains. | mdpi.com |

This table is for illustrative purposes and is based on studies of related compounds.

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the complete environmental impact of a compound, as some metabolites can be more toxic or persistent than the parent compound. For this compound, the specific metabolites of its degradation are not documented in available research.